molecular formula C22H23BrN4OS B419112 N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332872-86-3

N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B419112
CAS No.: 332872-86-3
M. Wt: 471.4g/mol
InChI Key: XRUBZBWNELIABY-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and sulfanyl group may play crucial roles in binding to the target site, while the acetamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2-fluorophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2-iodophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-(2-Bromophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

332872-86-3

Molecular Formula

C22H23BrN4OS

Molecular Weight

471.4g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23BrN4OS/c23-18-13-7-8-14-19(18)24-20(28)15-29-22-26-25-21(16-9-3-1-4-10-16)27(22)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,24,28)

InChI Key

XRUBZBWNELIABY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Br

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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